(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448123-53-2
VCID: VC6269323
InChI: InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-8-14(9-5-11)12(15)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3
SMILES: CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2
Molecular Formula: C12H16N2O3S
Molecular Weight: 268.33

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone

CAS No.: 1448123-53-2

Cat. No.: VC6269323

Molecular Formula: C12H16N2O3S

Molecular Weight: 268.33

* For research use only. Not for human or veterinary use.

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone - 1448123-53-2

Specification

CAS No. 1448123-53-2
Molecular Formula C12H16N2O3S
Molecular Weight 268.33
IUPAC Name (4-methylsulfonylpiperidin-1-yl)-pyridin-4-ylmethanone
Standard InChI InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-8-14(9-5-11)12(15)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3
Standard InChI Key UREWBWZOLZLAJW-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a pyridin-4-yl carbonyl group and at the 4-position with a methylsulfonyl (SO2CH3\text{SO}_2\text{CH}_3) group. The planar pyridine ring and the conformationally flexible piperidine moiety create a hybrid structure amenable to interactions with biological targets. Key structural descriptors include:

PropertyValue
IUPAC Name(4-methylsulfonylpiperidin-1-yl)(pyridin-4-yl)methanone
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2
InChIKeyUREWBWZOLZLAJW-UHFFFAOYSA-N
Topological Polar Surface Area75.6 Ų

The methylsulfonyl group enhances electrophilicity and hydrogen-bonding capacity, while the pyridine ring contributes to aromatic stacking interactions .

Spectral Characterization

  • IR Spectroscopy: Stretching vibrations at 1675 cm1^{-1} (C=O), 1320 cm1^{-1} (S=O asymmetric), and 1150 cm1^{-1} (S=O symmetric) confirm functional groups .

  • 1H^1\text{H} NMR: Signals at δ 2.8–3.1 ppm (piperidine CH2_2-SO2_2), δ 7.4–8.6 ppm (pyridine protons), and δ 3.6–4.2 ppm (N-CH2_2) align with expected splitting patterns .

  • Mass Spectrometry: A molecular ion peak at m/z 268.33 ([M]+^+) and fragment ions at m/z 155 (pyridinoyl) and m/z 113 (methylsulfonylpiperidine) validate the structure.

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically proceeds via a three-step sequence (Figure 1):

  • Piperidine Functionalization: 4-Methylsulfonylpiperidine is prepared by oxidizing 4-(methylthio)piperidine with H2O2\text{H}_2\text{O}_2 in acetic acid.

  • Acylation: Reacting 4-methylsulfonylpiperidine with pyridine-4-carbonyl chloride in the presence of Et3N\text{Et}_3\text{N} yields the target compound .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Optimization Insights:

  • Coupling Agents: Use of HBTU and DIPA in DMF improves amidation yields (60–80%) compared to traditional EDCI/HOBt .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Reactivity and Chemical Transformations

Nucleophilic Substitutions

The methylsulfonyl group acts as a leaving group in SN2 reactions. For example, treatment with NaN3_3 in DMF replaces SO2CH3\text{SO}_2\text{CH}_3 with an azide, enabling click chemistry applications :

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone+NaN3(4-Azidopiperidin-1-yl)(pyridin-4-yl)methanone+CH3SO2Na\text{(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone} + \text{NaN}_3 \rightarrow \text{(4-Azidopiperidin-1-yl)(pyridin-4-yl)methanone} + \text{CH}_3\text{SO}_2\text{Na}

Catalytic Reductions

Hydrogenation over Pd/C reduces the pyridine ring to piperidine, altering lipophilicity and bioactivity :

(Pyridin-4-yl)methanone+3H2Pd/C(Piperidin-4-yl)methanone\text{(Pyridin-4-yl)methanone} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{(Piperidin-4-yl)methanone}

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs demonstrate dual inhibition of Plasmodium falciparum kinases (PfGSK3/PfPK6), with IC50_{50} values of 8–172 nM . The pyridin-4-yl group engages in π-π stacking with kinase active sites, while the methylsulfonyl moiety stabilizes hydrophobic pockets .

Comparative Analysis with Structural Analogs

CompoundR GroupBiological ActivityReference
(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanoneThiophenePfPK6 IC50_{50} = 11 nM
(4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanonePhenylMenA IC50_{50} = 15 μM
Target CompoundPyridin-4-ylPfGSK3 IC50_{50} = 97 nM

Key trends:

  • Aromatic Rings: Pyridine derivatives exhibit superior kinase affinity vs. phenyl/thiophene analogs .

  • Sulfonyl Groups: Methylsulfonyl enhances solubility (cLogP = 1.2) compared to methylthio (cLogP = 2.8) .

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